N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide
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Overview
Description
N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide is a chemical compound with the molecular formula C12H12N4O and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a pyrazine ring containing an amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions and purification techniques to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and acetamide groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted acetamides .
Scientific Research Applications
N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, it is used in the development of new materials and industrial processes .
Mechanism of Action
The mechanism of action of N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(3-(5-Aminopyrazin-2-YL)phenyl)acetamide include other acetamide derivatives and pyrazine-containing compounds. Examples include N-(3-(8-Cyano-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-2-ylamino)phenyl)acetamide and N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both acetamide and pyrazine moieties. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2089649-60-3 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[3-(5-aminopyrazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12N4O/c1-8(17)16-10-4-2-3-9(5-10)11-6-15-12(13)7-14-11/h2-7H,1H3,(H2,13,15)(H,16,17) |
InChI Key |
TUBDIPIEWDCTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=C(C=N2)N |
Origin of Product |
United States |
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